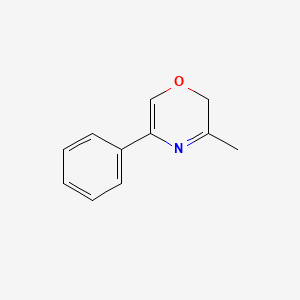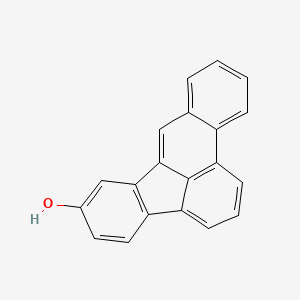![molecular formula C16H16ClNO3 B14429487 Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate CAS No. 80199-64-0](/img/structure/B14429487.png)
Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a chloro group and a dimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(3,4-dimethylphenoxy)aniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the chloro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of corresponding phenolic compounds
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and pesticides due to its insecticidal properties.
Mecanismo De Acción
The mechanism of action of Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses and eventual paralysis of the target organism. The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue.
Comparación Con Compuestos Similares
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A more potent carbamate insecticide with higher toxicity.
Propoxur: A carbamate insecticide used in public health for vector control.
Uniqueness: Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its relatively lower toxicity compared to other carbamates makes it a safer option for certain applications.
Propiedades
Número CAS |
80199-64-0 |
|---|---|
Fórmula molecular |
C16H16ClNO3 |
Peso molecular |
305.75 g/mol |
Nombre IUPAC |
methyl N-[3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-6-13(8-11(10)2)21-15-7-5-12(9-14(15)17)18-16(19)20-3/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
MNPXTQDTRBSCIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
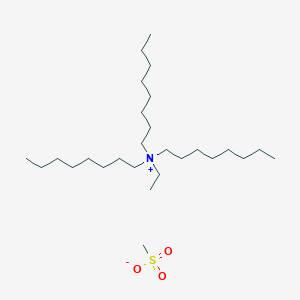
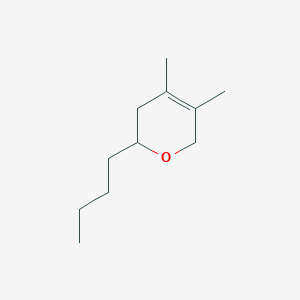

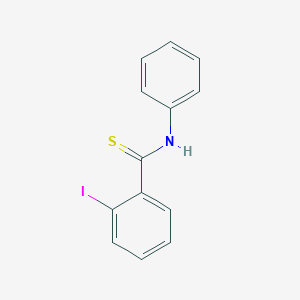
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)

